molecular formula C10H12O3 B12313726 (R)-2-(3-Methoxyphenyl)propanoic acid

(R)-2-(3-Methoxyphenyl)propanoic acid

Cat. No.: B12313726
M. Wt: 180.20 g/mol
InChI Key: SJGKYVCZSNGHPC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(3-Methoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the corresponding carboxylic acid. Another method involves the use of Grignard reagents to introduce the propanoic acid moiety onto the methoxyphenyl ring.

Industrial Production Methods

Industrial production of ®-2-(3-Methoxyphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or amines (e.g., aniline) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-Hydroxyphenylpropanoic acid.

    Reduction: 3-Methoxyphenylpropanol.

    Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.

Scientific Research Applications

®-2-(3-Methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propionic acid: Similar structure but lacks the chiral center.

    3-Hydroxyphenylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

®-2-(3-Methoxyphenyl)propanoic acid is unique due to its chiral center, which can result in different biological activities compared to its non-chiral counterparts. This chirality can influence its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

SJGKYVCZSNGHPC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.